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These application notes provide a comprehensive overview and detailed protocols for the

analysis of the immunopeptidome by mass spectrometry following the inhibition of Endoplasmic

Reticulum Aminopeptidase 1 (ERAP1). Understanding the alterations in the peptide repertoire

presented by Major Histocompatibility Complex (MHC) class I molecules upon ERAP1

inhibition is crucial for the development of novel cancer immunotherapies and for

understanding autoimmune diseases.[1][2][3][4]

Introduction to ERAP1 and its Role in Antigen
Presentation
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen

processing and presentation pathway.[4] It resides in the endoplasmic reticulum and is

responsible for trimming the N-termini of peptides that are translocated into the ER by the

Transporter associated with Antigen Processing (TAP). This trimming process is essential to

generate peptides of the optimal length (typically 8-10 amino acids) for binding to MHC class I

molecules.[5] The resulting peptide-MHC (pMHC) complexes are then transported to the cell

surface for presentation to CD8+ T cells, initiating an immune response.

Inhibition of ERAP1, either genetically through silencing or pharmacologically with small

molecule inhibitors, can significantly alter the landscape of peptides presented on the cell
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surface.[1][6][7] This modulation of the immunopeptidome can lead to the presentation of novel

tumor-associated antigens or neoantigens, thereby enhancing the immunogenicity of cancer

cells and making them more susceptible to T-cell mediated killing.[6][7]

Key Quantitative Changes in the Immunopeptidome
after ERAP1 Inhibition
Several studies have quantified the changes in the immunopeptidome following ERAP1

inhibition. These changes provide insights into the enzyme's function and the potential

therapeutic impact of its inhibition.
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Feature
Observation upon ERAP1
Inhibition/Depletion

References

Peptide Length

Increase in the proportion of

longer peptides (e.g., >9-mers)

and a decrease in the

proportion of optimal 9-mer

peptides. In one study, the

percentage of 9-mers

decreased from ~50% in wild-

type cells to ~35% in ERAP1-

inhibited cells.

[8]

N-terminal Extensions

A significant increase in

peptides with N-terminal

extensions. One study

reported an 8-fold increase in

C-terminally extended ligands

in ERAP1-inhibited cells

compared to the proficient

counterpart.

[8]

P1 Residue Frequencies

Alterations in the frequency of

specific amino acids at the N-

terminus (P1 position) of

presented peptides. For

example, a decrease in Gly1

and an increase in Ala1, Ser1,

and Lys1 have been observed.

[8]

Peptide Repertoire Overlap

Significant but not complete

overlap between the

immunopeptidomes of ERAP1

knockout and inhibitor-treated

cells, suggesting distinct

mechanistic consequences of

genetic versus

pharmacological inhibition.

[9]
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MHC-I Binding Affinity

Surprisingly, inhibitor treatment

has been shown to enhance

the average predicted MHC-I

binding affinity by reducing the

presentation of suboptimal

long peptides and increasing

the presentation of many high-

affinity 9-12mers.

[1]

Impact on Proteome

ERAP1 inhibition can also

induce significant shifts in the

cellular proteome, which may

contribute to a smaller extent

to the observed changes in the

immunopeptidome. Less than

16% of differentially presented

peptides belonged to proteins

with altered expression levels.

[6][10]

Signaling and Experimental Workflow Diagrams
To visualize the processes involved, the following diagrams illustrate the antigen presentation

pathway and a typical experimental workflow for immunopeptidome analysis.

Antigen Processing and Presentation Pathway with ERAP1
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Caption: Antigen processing and presentation pathway highlighting the role of ERAP1.
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Immunopeptidome Analysis Workflow
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Caption: Experimental workflow for immunopeptidome analysis after ERAP1 inhibition.
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Detailed Experimental Protocols
The following protocols are compiled from established methodologies in the field of

immunopeptidomics.[11][12][13][14]

Protocol 1: Cell Culture and ERAP1 Inhibition
Cell Culture: Culture human or murine cell lines (e.g., A375 melanoma, neuroblastoma cell

lines) in appropriate media and conditions to a sufficient number, typically 1x10^8 to 1x10^9

cells per experimental condition.[11]

ERAP1 Inhibition:

Pharmacological Inhibition: Treat cells with a selective ERAP1 inhibitor at a predetermined

optimal concentration and duration. Include a vehicle control (e.g., DMSO).

Genetic Inhibition: Utilize CRISPR/Cas9 or shRNA to generate stable ERAP1 knockout or

knockdown cell lines.[6][12] Include a non-targeting control.

Cell Harvesting: Harvest cells by scraping or gentle dissociation, wash with cold phosphate-

buffered saline (PBS), and pellet by centrifugation. The cell pellet can be snap-frozen in

liquid nitrogen and stored at -80°C until further processing.

Protocol 2: Immunoaffinity Purification of pMHC-I
Complexes

Cell Lysis:

Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1%

CHAPS or 0.5% IGEPAL CA-630, with protease and phosphatase inhibitors).[13]

Incubate on ice or with gentle rotation at 4°C for a specified time (e.g., 1 hour).

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 15-30 minutes at

4°C to remove cellular debris.

Immunoaffinity Column Preparation:
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Use pan-MHC class I antibodies (e.g., W6/32) or allele-specific antibodies covalently

coupled to a solid support like Protein A/G Sepharose or magnetic beads.[14]

Immunoprecipitation:

Pre-clear the cell lysate by incubating with control beads to reduce non-specific binding.

Incubate the cleared lysate with the antibody-coupled beads overnight at 4°C with gentle

rotation to capture pMHC-I complexes.

Washing:

Wash the beads extensively with a series of stringent wash buffers to remove non-

specifically bound proteins. This may include buffers with varying salt concentrations and

detergents.

Protocol 3: Peptide Elution and Mass Spectrometry
Analysis

Peptide Elution:

Elute the bound peptides from the MHC molecules by adding an acidic solution, such as

10% acetic acid or 0.1% trifluoroacetic acid (TFA).[12][14]

Separate the peptides from the antibody and MHC heavy and light chains using a

molecular weight cut-off filter (e.g., 3-10 kDa).[12]

Peptide Cleanup and Concentration:

Further purify and concentrate the eluted peptides using C18 solid-phase extraction (SPE)

cartridges or tips.

Elute the peptides from the SPE material using a high organic solvent solution (e.g., 80%

acetonitrile, 0.1% TFA).

Dry the purified peptides using a vacuum concentrator.

LC-MS/MS Analysis:
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Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1%

formic acid in water).

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS)

using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[11][15]

Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA)

method.[6]

Data Analysis:

Search the acquired MS/MS spectra against a relevant protein sequence database (e.g.,

UniProt) using a search engine like Sequest, Mascot, or Spectronaut.

Perform label-free quantification to compare the abundance of identified peptides between

the ERAP1-inhibited and control samples.

Utilize bioinformatics tools to predict the binding affinity of identified peptides to the

specific HLA alleles of the cell line.

Conclusion
The provided application notes and protocols offer a robust framework for investigating the

impact of ERAP1 inhibition on the immunopeptidome. By carefully controlling experimental

variables and employing high-sensitivity mass spectrometry, researchers can identify and

quantify changes in the presented peptide repertoire. This information is invaluable for the

development of targeted immunotherapies that leverage the altered antigen presentation

landscape in cancer cells and for a deeper understanding of the molecular mechanisms

underlying autoimmune diseases.[8][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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